
Pyridine-2-carbothioamide
Overview
Description
2-Pyridylthioamide, also known as pyridine-2-carbothioamide, is an organic compound with the molecular formula C6H6N2S. It is a heterocyclic compound containing a pyridine ring substituted with a thioamide group at the 2-position. This compound is commonly used as a synthetic intermediate in pharmaceutical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridylthioamide can be synthesized through various methods. One common method involves the reaction of 2-chloropyridine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: In industrial settings, the synthesis of 2-pyridylthioamide may involve more scalable and efficient methods. For example, the reaction of 2-chloropyridine with ammonium thiocyanate in the presence of a catalyst can be used to produce 2-pyridylthioamide on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridylthioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfonamide.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Anticancer Applications
Metal Complexes as Anticancer Agents
Pyridine-2-carbothioamide derivatives have been extensively studied for their potential as anticancer agents. Notably, ruthenium(II) complexes containing pyridinecarbothioamides have demonstrated promising anticancer properties. Research indicates that these complexes exhibit high selectivity towards specific molecular targets, such as plectin, making them suitable candidates for the development of orally active metallodrugs. Studies have shown that modifications of the metal center can significantly impact their biological activity and physicochemical properties .
Mechanistic Insights
The mechanism of action involves the formation of stable complexes that interact with cellular components, disrupting critical processes such as tubulin polymerization and cell cycle progression. For instance, certain pyridine-thiazolidinone hybrids have been identified as potent dual inhibitors of cyclin-dependent kinases (CDK2) and glycogen synthase kinase 3 beta (GSK3β), showcasing their potential in targeting multiple pathways involved in cancer proliferation .
Antibacterial Activity
Urease Inhibition
This compound derivatives have also shown significant antibacterial activity through urease inhibition. Urease is an enzyme that plays a crucial role in the survival of certain pathogens by facilitating the hydrolysis of urea. Recent studies highlighted that specific derivatives exhibit potent urease inhibition with IC50 values in the low micromolar range, indicating their potential as therapeutic agents against urease-producing bacteria . The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at specific positions on the pyridine ring enhance inhibitory potency.
Enzyme Inhibition
Mechanistic Studies on Enzyme Interaction
The interaction of this compound derivatives with various enzymes has been a focus of recent research. Spectroscopic studies reveal that these compounds can form hydrogen bonds with key residues in enzyme active sites, leading to effective inhibition. For example, molecular docking studies have provided insights into how these compounds bind to urease, highlighting critical interactions that contribute to their inhibitory effects .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2-pyridylthioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a thioamide group.
Pyridine-2-thiol: Contains a thiol group instead of a thioamide group.
Pyridine-2-sulfonamide: Contains a sulfonamide group instead of a thioamide group.
Uniqueness: 2-Pyridylthioamide is unique due to its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom in the thioamide group allows for unique interactions with metal ions and proteins, making it a valuable compound in various research applications .
Biological Activity
Pyridine-2-carbothioamide (PCA) is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its potential as an anticancer agent, its mechanism of action, and its inhibitory effects on various enzymes. The information is supported by data tables, case studies, and significant research findings.
2. Anticancer Activity
Recent studies have highlighted the potential of PCA and its metal complexes as anticancer agents. Notably, the Ru(II) and Os(II) complexes of PCA have shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of PCA Complexes
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Ru(II) Complex | A549 | 5.3 | |
Os(II) Complex | HCT116 | 4.8 | |
Rh(III) Complex | PC3 | 6.0 |
These findings suggest that PCA complexes exhibit selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells.
The mechanism by which PCA exerts its anticancer effects involves several pathways:
- Inhibition of Enzymes : PCA has been shown to inhibit urease activity, which is crucial for certain tumor growths. The IC50 values for various derivatives indicate strong inhibition potential, particularly with electron-withdrawing groups at specific positions on the pyridine ring .
- Molecular Docking Studies : Molecular docking has revealed that PCA derivatives interact with key amino acid residues in target enzymes, forming hydrogen bonds that stabilize the complex .
4. Enzyme Inhibition Studies
PCA has demonstrated significant inhibition of urease, an enzyme linked to gastric cancer and other conditions. The potency varies based on the substituents on the pyridine ring.
Table 2: Urease Inhibition Potency of PCA Derivatives
Compound | IC50 (µM) | Substituent Position |
---|---|---|
Rx-6 | 1.07 ± 0.043 | Ortho (Br) |
Rx-7 | 2.18 ± 0.058 | Ortho (OCH3) |
Rx-8 | 3.13 ± 0.034 | Ortho (F) |
These results indicate that specific substitutions enhance the inhibitory effects on urease, suggesting a structure-activity relationship that can be exploited in drug design .
Case Study 1: Anticancer Efficacy
In a study examining the cytotoxic effects of PCA derivatives, researchers found that certain compounds exhibited strong antiproliferative activity against human prostate cancer cells (PC3). The study utilized an MTT assay to evaluate cell viability, demonstrating that PCA derivatives could reduce cell proliferation significantly compared to controls .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of PCA derivatives against urease and phospholipase C-γ (PLC-γ). The results indicated that some compounds not only inhibited urease effectively but also showed potential as PLC-γ inhibitors, suggesting their multifaceted role in cancer treatment and management .
6. Conclusion
This compound exhibits promising biological activity, particularly in anticancer applications and enzyme inhibition. Its derivatives show varied potency based on structural modifications, highlighting the importance of chemical design in enhancing therapeutic efficacy. Future research should focus on clinical trials to further validate these findings and explore additional therapeutic applications.
Q & A
Q. Basic: What are the standard synthetic routes for Pyridine-2-carbothioamide, and how do reaction conditions influence yield and purity?
This compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting pyridine-2-carbonyl chloride with ammonium thiocyanate under anhydrous conditions. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require inert atmospheres to prevent hydrolysis .
- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but risk side reactions like cyclization .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product from unreacted thiourea derivatives .
Yield optimization requires balancing stoichiometry and reaction time, as excess thiocyanate can lead to byproducts .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
This compound requires strict safety measures due to its potential toxicity and instability:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation .
Emergency procedures (e.g., spill containment with vermiculite) and disposal via hazardous waste channels are mandatory .
Q. Intermediate: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
A multi-technique approach ensures accurate characterization:
- NMR spectroscopy :
- IR spectroscopy : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N–H stretch) confirm functional groups .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ ions at m/z 153.1, with fragmentation patterns indicating loss of NH₂ groups .
Q. Advanced: How can computational modeling predict the coordination behavior of this compound with transition metals?
Density Functional Theory (DFT) simulations reveal ligand-metal interactions:
- Binding sites : The thiocarbonyl sulfur and pyridine nitrogen are primary coordination sites, forming stable five-membered chelate rings with metals like Cu(II) or Fe(III) .
- Charge distribution : Natural Bond Orbital (NBO) analysis quantifies electron donation from ligand to metal, influencing complex stability .
- Spectroscopic validation : Simulated IR and UV-Vis spectra can be cross-referenced with experimental data to validate binding modes .
Q. Advanced: How does this compound compare to other thiourea derivatives in stabilizing metal complexes for catalytic applications?
Comparative studies highlight:
- Steric effects : The pyridine ring introduces rigidity, reducing conformational flexibility compared to aliphatic thioureas, which enhances selectivity in catalysis .
- Electronic effects : The electron-withdrawing pyridine group lowers the thiocarbonyl’s electron density, weakening metal-sulfur bonds but increasing oxidative stability .
- Applications : this compound complexes show superior activity in Suzuki-Miyaura couplings compared to phenylthiourea analogs .
Q. Intermediate: What strategies mitigate air and moisture sensitivity in reactions involving this compound?
- Inert atmosphere : Use Schlenk lines or gloveboxes for synthesis and purification .
- Drying agents : Pre-dry solvents with molecular sieves (3Å) and reagents with P₂O₅ .
- Real-time monitoring : In-situ FTIR or Raman spectroscopy detects moisture-induced degradation .
Q. Advanced: How should researchers resolve contradictions in reported biological activities of this compound derivatives?
Address discrepancies through:
- Meta-analysis : Compare datasets across studies, noting variables like assay type (e.g., MIC vs. IC₅₀) or cell lines used .
- Dose-response validation : Reproduce conflicting results under standardized conditions (e.g., fixed pH, temperature) .
- Structural analogs : Synthesize derivatives with modified substituents to isolate structure-activity relationships .
Basic: How can the FINER criteria improve the formulation of research questions on this compound’s applications?
Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) principles:
- Feasible : Ensure access to specialized equipment (e.g., inert atmosphere setups) .
- Novel : Explore understudied areas like photocatalytic degradation mechanisms .
- Ethical : Adhere to protocols for handling toxic intermediates .
Q. Intermediate: What steps ensure reproducibility when replicating literature procedures for this compound synthesis?
- Detailed documentation : Record exact solvent grades, stirring rates, and cooling gradients .
- Control experiments : Compare yields under varying conditions (e.g., anhydrous vs. ambient) .
- Third-party validation : Collaborate with independent labs to verify results .
Q. Advanced: What mechanistic insights can isotopic labeling provide for this compound’s reactivity?
Properties
IUPAC Name |
pyridine-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKQYVSNFPWGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201625 | |
Record name | Picolinamide, thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-38-3 | |
Record name | 2-Pyridinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5346-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picolinamide, thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005346383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5346-38-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Picolinamide, thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiopicolinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICOLINAMIDE, THIO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN34RW97C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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